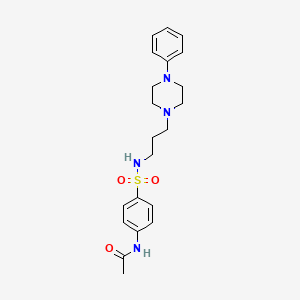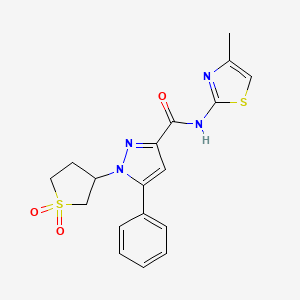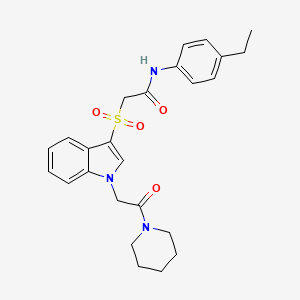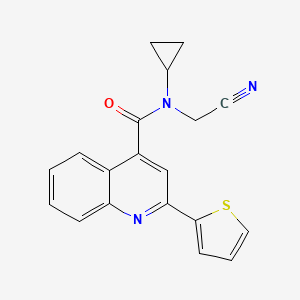![molecular formula C22H23N3O6 B2823367 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea CAS No. 891114-96-8](/img/structure/B2823367.png)
1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C22H23N3O6 and its molecular weight is 425.441. The purity is usually 95%.
BenchChem offers high-quality 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Fluorescent Derivatives
One application involves the synthesis of fluorescent derivatives for labeling biopolymers. For instance, derivatives like 2,5-dioxopyrrolidin-1-yl-4-(3-hydroxy-6-oxo-6H-xanthen-9-yl)-3-methylbenzoate have been synthesized for the purpose of labeling amine residues in biopolymers, showcasing their potential in biomedical research for the stable and sensitive detection of nucleic acids through fluorescence techniques (Crovetto et al., 2008).
Orexin Receptor Mechanisms
Research into orexin receptor mechanisms for controlling compulsive behavior has utilized related compounds. Studies on the effects of various orexin receptor antagonists in models of binge eating highlight the role of these mechanisms in compulsive food consumption, indicating potential therapeutic applications for eating disorders (Piccoli et al., 2012).
Novel Pharmaceutical Compounds
The compound's framework has been utilized in the preparation and characterization of novel pharmaceutical compounds. For example, the synthesis of coumarin-substituted heterocyclic compounds in dioxin-ethanol mediums demonstrates its utility in creating molecules with significant antioxidant properties, indicating potential applications in developing new therapeutic agents (Abd-Almonuim et al., 2020).
Antimicrobial Activity
Research into N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas has explored the antimicrobial potential of related compounds. These studies have shown that certain derivatives exhibit moderate antimicrobial activity, suggesting their use in creating new antibiotics or disinfectants (Reddy et al., 2003).
Environmental Biodegradation
The compound's related structures have been studied for their role in the biodegradation of environmental pollutants. For example, enzymes from specific bacterial strains capable of degrading dibenzo-p-dioxin highlight the compound's relevance in environmental science for the detoxification of hazardous substances (Happe et al., 1993).
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c26-21-9-14(12-25(21)15-5-6-18-20(10-15)29-8-7-28-18)24-22(27)23-11-16-13-30-17-3-1-2-4-19(17)31-16/h1-6,10,14,16H,7-9,11-13H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMPPGPBZIGTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NCC4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[2-(3,4-Dihydro-1H-isochromen-5-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2823284.png)
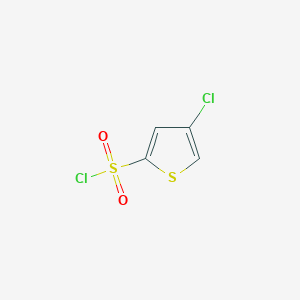
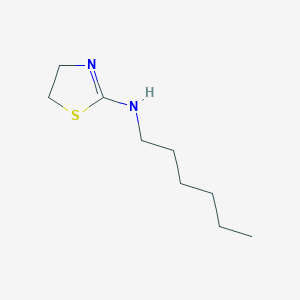
![Tert-butyl (1S,2S,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2823289.png)
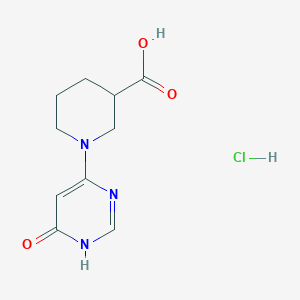
![4-Chloro-3-(4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B2823292.png)
![5-amino-N-(3-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2823294.png)
![N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide](/img/structure/B2823296.png)
